molecular formula C15H15BrO B3277926 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene CAS No. 668477-51-8

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene

Cat. No.: B3277926
CAS No.: 668477-51-8
M. Wt: 291.18 g/mol
InChI Key: BIIDVVFATFVXTC-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom, an ethyl group, and a benzyloxy group are substituted at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-4-[(phenylmethyl)oxy]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and benzyloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.

    1-Bromo-4-ethylbenzene: The ethyl group is positioned differently, affecting its chemical properties.

    1-Bromo-2-ethyl-4-methoxybenzene: Contains a methoxy group instead of a benzyloxy group, altering its reactivity.

Uniqueness

1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene is unique due to the presence of both the benzyloxy and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2-ethyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDVVFATFVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-ethyl-3-(phenylmethoxy)-benzene (15 g, 71 mmol) in THF (200 ml) were added N-bromosuccinimide (16.3 g, 92 mmol) and concentrated sulfuric acid (2.4 ml). The solution was stirred for 5 h at ambient temperature. Sodium bicarbonate (3.6 g) and 10% aqueous NaHSO3 solution (400 ml) were added under ice cooling. The resulting mixture was stirred for 10 min and then poured into ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined extracts were washed with ice water and brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a yellow oil which was purified by column chromatography (silica gel, cyclohexane) to yield 17.1 g (58.7 mmol, 83%) of the title compound as colorless liquid.
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15 g
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16.3 g
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2.4 mL
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200 mL
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3.6 g
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400 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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